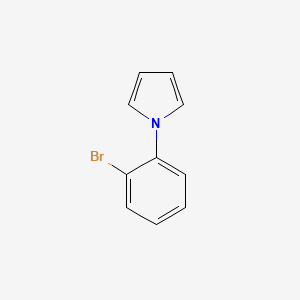

1-(2-bromophenyl)-1H-pyrrole

Descripción

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Materials Science

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. numberanalytics.com Its derivatives are found at the core of numerous natural products, pharmaceuticals, and advanced materials. scbt.comnumberanalytics.comnih.gov

Pyrrole's unique characteristics stem from its aromatic nature. numberanalytics.com The nitrogen atom's lone pair of electrons participates in the π-electron system of the ring, creating a delocalized 6-π electron system that satisfies Hückel's rule for aromaticity. wikipedia.orglibretexts.org This electron delocalization imparts significant stability to the pyrrole ring. numberanalytics.com However, unlike benzene, the electron density in the pyrrole ring is not evenly distributed, making it highly reactive towards electrophilic substitution, particularly at the C2 and C5 positions. numberanalytics.comijrst.com

Pyrrole is a weak base because the nitrogen's lone pair is involved in the aromatic system and is less available for protonation. numberanalytics.comwikipedia.orglibretexts.org The acidity of the N-H proton is moderate, with a pKa of about 16.5, allowing for deprotonation with strong bases to form the nucleophilic pyrrolide anion. wikipedia.orgijrst.com

Table 1: Key Properties of Pyrrole

| Property | Value |

| Molecular Formula | C4H5N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Density | 0.967 g cm⁻³ |

| Melting Point | -23 °C |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 17.5 |

| Basicity (pKa of conjugate acid) | -3.8 |

| Source: wikipedia.org |

The pyrrole ring is a versatile scaffold for the construction of more intricate molecular structures. scbt.comnumberanalytics.com Chemists utilize pyrrole and its derivatives as fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. biosynce.com The ability to functionalize the pyrrole ring through various reactions, such as electrophilic substitution and metal-catalyzed cross-coupling, allows for the systematic construction of target molecules with desired properties. numberanalytics.comnumberanalytics.com The modular nature of using building blocks simplifies synthetic routes and provides flexibility in molecular design. biosynce.com Pyrroles are integral to the synthesis of larger heterocyclic frameworks through cycloaddition and annulation reactions. numberanalytics.com They are also key components in supramolecular chemistry, where they are used to create larger, organized molecular assemblies with specific functions, such as ion receptors. irb.hrresearchgate.netrsc.org

The unique electronic properties of pyrroles make them valuable in the field of materials science. scbt.comnumberanalytics.com A significant application is in the synthesis of conducting polymers, most notably polypyrrole. scbt.comnumberanalytics.com Polypyrrole exhibits good electrical conductivity and environmental stability, leading to its use in a variety of applications, including:

Sensors and biosensors numberanalytics.com

Energy storage devices like supercapacitors numberanalytics.com

Antistatic coatings

Electronic devices scbt.com

Furthermore, pyrrole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The tunable electronic properties of the pyrrole ring, achieved through substitution, allow for the design of materials with specific optical and electronic characteristics. scbt.com

Role of Pyrroles as Building Blocks for Complex Molecular Architectures

Overview of Organobromine Compounds in Synthetic Chemistry

Organobromine compounds are organic compounds containing a carbon-bromine bond. wikipedia.orgchemicalbull.com They are widely utilized in organic synthesis due to their predictable reactivity and versatility.

The carbon-bromine (C-Br) bond is a key functional group in organic chemistry. wikipedia.org Due to the difference in electronegativity between carbon (2.55) and bromine (2.96), the carbon atom in a C-Br bond is electrophilic. wikipedia.orgwikipedia.org This makes alkyl bromides effective alkylating agents. wikipedia.org

The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds. wikipedia.orgwikipedia.org This "compromise" of reactivity and cost makes organobromides suitable for a wide range of chemical transformations. wikipedia.orgyoutube.com The principal reactions involving organobromides include nucleophilic substitution, dehydrobromination, Grignard reactions, and reductive coupling. wikipedia.orgwikipedia.org

Table 2: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Source: wikipedia.orgyoutube.com |

Aryl bromides are particularly important substrates in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ aryl bromides as the electrophilic partner. acs.orgresearchgate.net The reactivity of the C-Br bond is often optimal for the oxidative addition step in the catalytic cycles of these reactions, which is a key reason for their widespread use over the less reactive aryl chlorides and the more expensive aryl iodides. acs.org

Furthermore, aryl bromides are crucial in cyclization reactions, where an intramolecular reaction forms a new ring. mdpi.comacs.orgrsc.org These reactions are powerful tools for constructing complex cyclic and polycyclic frameworks found in many natural products and pharmaceuticals. The presence of the bromine atom allows for the generation of a reactive intermediate, often through a radical or organometallic species, which then participates in the ring-forming step. acs.orgrsc.org The ability to precisely position the bromine atom on the aromatic ring provides excellent control over the regioselectivity of these cyclization processes. The development of methods for the direct arylation of simple arenes with aryl bromides further highlights their synthetic utility. nih.gov Multimetallic catalysis has also been employed to facilitate the cross-coupling of aryl bromides with other aryl electrophiles, expanding the toolkit for biaryl synthesis. nih.gov

Reactivity Profile of Carbon-Bromine Bonds

Rationale for Investigating 1-(2-Bromophenyl)-1H-pyrrole as a Core Research Subject

The focus on this compound stems from its distinct combination of structural features and its proven utility in sophisticated synthetic applications. Its architecture is not merely a simple conjunction of a pyrrole and a bromophenyl ring; the specific ortho relationship between the nitrogen linkage and the bromine atom is key to its versatile reactivity.

While specific crystallographic data for this compound is not detailed in the provided results, analysis of analogous N-arylpyrroles suggests that such ortho-substituents lead to a non-planar arrangement to minimize steric strain. vulcanchem.com This twisted conformation is a critical feature, as it can be exploited to create molecules with axial chirality, which are of high interest in asymmetric catalysis and materials science. researchgate.netsnnu.edu.cn

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69907-27-3 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Physical Form | Solid or Liquid |

| Melting Point | 73-75 °C rsc.org |

This table presents fundamental physicochemical data for the compound.

The true synthetic power of this compound lies in its capacity to serve as a precursor for more complex, high-value molecules through two primary pathways: derivatization and annulation.

Derivatization: The bromine atom is a versatile functional handle for numerous cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be employed to replace the bromine with various aryl, alkyl, or amino groups. nih.govmit.edu This allows for the systematic modification of the phenyl ring, enabling the synthesis of diverse libraries of N-arylpyrroles for structure-activity relationship studies.

Annulation Reactions: Annulation, the formation of a new ring fused to an existing one, is where this compound truly excels. The ortho-disposition of the bromine atom and the pyrrole ring is ideal for intramolecular cyclization reactions. The bromine atom can be transformed into a reactive species, such as an aryl radical or an organometallic intermediate, which can then attack a C-H bond on the adjacent pyrrole ring to form a new heterocyclic system. researchgate.netnih.gov This strategy has been successfully used to synthesize polycyclic aromatic compounds like pyrrolo[1,2-a]quinolines and ullazines. researchgate.netnih.gov These fused systems are of significant interest for their potential applications in organic electronics and photochemistry.

For instance, under visible-light photoredox catalysis, this compound reacts with alkynes to generate an intermediate vinyl radical that cyclizes onto the pyrrole ring, leading to the formation of pyrrolo[1,2-a]quinolines in a single pot. nih.gov This transition-metal-free method highlights the compound's utility in modern, sustainable synthesis. nih.gov Similarly, palladium-catalyzed intramolecular C-H functionalization provides another powerful route to these fused systems. researchgate.net

Table 2: Examples of Annulation Reactions Using this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Aromatic Alkynes, Rhodamine 6G, DIPEA | Pyrrolo[1,2-a]quinolines | researchgate.net, nih.gov |

| Palladium-Catalyzed Cyclization | Pd Catalyst | Pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives | researchgate.net |

| Radical Cyclization | TTMSS, AIBN | Fused polyheterocycles | researchgate.net |

This table summarizes key annulation reactions where this compound is a starting material.

The unique structure of this compound makes it an excellent substrate for developing and understanding advanced synthetic methods, particularly those involving C-H activation and photoredox catalysis. researchgate.netnih.govacs.org

C-H Activation: The synthesis of fused heterocycles from this precursor often involves the activation of a typically inert C-H bond on the pyrrole ring. researchgate.netacs.org Studying these reactions provides valuable insights into the factors that control the regioselectivity and efficiency of C-H functionalization, a field of intense research in organic chemistry. acs.org The development of catalytic systems, often involving ruthenium or palladium, that can selectively cleave a specific C-H bond in the presence of other potentially reactive sites is a significant challenge addressed by using substrates like this compound. openresearchlibrary.org

Mechanistic Studies: This compound is also instrumental in mechanistic studies of transition-metal-catalyzed cross-coupling reactions. nih.govmit.edu The kinetics and intermediates of reactions involving the C-Br bond can be investigated to elucidate the catalytic cycle. For example, understanding the oxidative addition of the aryl bromide to a palladium(0) catalyst, the subsequent transmetalation, and the final reductive elimination are crucial for optimizing reaction conditions and developing more efficient catalysts. nih.gov The steric and electronic influence of the ortho-pyrrole group can be compared with other substituted aryl bromides to build a more comprehensive model of catalyst behavior. mit.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKXLBCEOLJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383774 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69907-27-3 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation Pathways of 1 2 Bromophenyl 1h Pyrrole

Intramolecular Cyclization Reactionsresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.org

Intramolecular cyclization of 1-(2-bromophenyl)-1H-pyrrole and its derivatives serves as a powerful tool for the construction of polycyclic aromatic compounds containing a pyrrole (B145914) moiety. researchgate.net These reactions, which can be initiated by light or transition metals, or proceed via radical intermediates, offer pathways to novel and synthetically challenging molecular architectures.

This compound is a key starting material for synthesizing fused heterocyclic systems like pyrrolo[1,2-a]quinolines and ullazines. researchgate.netresearchgate.net These compounds are of significant interest due to their presence in biologically active molecules and their applications in materials science. rsc.org

A notable advancement in the synthesis of pyrrolo[1,2-a]quinolines involves a visible light-mediated, one-pot annulation of this compound with arylalkynes. rsc.orgnih.govresearchgate.net This method avoids the use of transition metal catalysts and proceeds at room temperature. rsc.orgnih.gov The reaction is carried out in the presence of a photocatalyst, such as rhodamine 6G, and a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA), under blue light irradiation. researchgate.netrsc.orgnih.govresearchgate.net This approach also extends to the synthesis of ullazines from 1-(2,6-dibromophenyl)-1H-pyrrole. researchgate.netrsc.orgnih.gov

Table 1: Examples of Pyrrolo[1,2-a]quinolines synthesized via Visible Light-Mediated Annulation

| Entry | Arylalkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene (B144264) | 4-Phenylpyrrolo[1,2-a]quinoline | 48 rsc.org |

| 2 | 1-Ethynyl-4-methylbenzene | 4-(p-Tolyl)pyrrolo[1,2-a]quinoline | 51 rsc.org |

The reaction mechanism proceeds through a photocatalytic cycle. rsc.org Initially, the photocatalyst, rhodamine 6G, is excited by blue light and then reduced by DIPEA to form a radical anion. rsc.orgresearchgate.net This radical anion is further excited by light, becoming a potent single-electron donor. rsc.orgresearchgate.net It then transfers an electron to the this compound, leading to the fragmentation of the carbon-bromine bond and the generation of a 2-(1H-pyrrol-1-yl)phenyl radical. rsc.orgrsc.org

This aryl radical is subsequently trapped by an arylalkyne molecule, forming a vinyl radical intermediate. rsc.orgrsc.org The vinyl radical then undergoes an intramolecular cyclization onto the pyrrole ring. rsc.orgrsc.orgresearchgate.net The final steps involve oxidation and rearomatization to yield the pyrrolo[1,2-a]quinoline (B3350903) product. rsc.orgrsc.orgresearchgate.net

The electronic nature of the substituents on the arylalkyne has a discernible effect on the reaction rate. researchgate.net The reaction is generally faster with neutral and electron-rich arylalkynes. researchgate.net Conversely, the presence of electron-withdrawing groups on the alkyne leads to a slower reaction. researchgate.net This is attributed to the higher reduction potentials of the electron-deficient substrates, which can slow down the electron transfer step from the photocatalyst. researchgate.net

Transition metals, particularly palladium and copper, are effective catalysts for the intramolecular cyclization of this compound derivatives. researchgate.netconicet.gov.ar Palladium-catalyzed reactions, such as the Sonogashira coupling followed by an intramolecular C-H activation, provide a regioselective route to pyrrolo[1,2-a]quinolines. researchgate.net Copper-catalyzed intramolecular N-arylation of N-(2-bromophenyl)-1H-pyrrole-2-carboxamide has been employed to synthesize pyrrolo[1,2-a]quinoxalinones. conicet.gov.ar These reactions often require specific ligands and bases and may be accelerated by microwave irradiation. conicet.gov.ar Other transition metals like rhodium have also been utilized in the synthesis of pyrrolo[1,2-a]quinolines through intramolecular annulation of related precursors. researchgate.net

Visible Light-Mediated Annulation with Arylalkynes

Photocatalytic Mechanisms and Intermediates (e.g., Aryl Radicals)

Radical Substitution Reactions (e.g., in Pyrrolidinone derivatives)beilstein-journals.org

The bromo-substituent in derivatives of this compound can participate in radical substitution reactions. For instance, the intramolecular radical substitution in 1-(2-bromophenyl)-5-(butylsulfanyl)pyrrolidin-2-one is a method for constructing the pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole scaffold. beilstein-journals.org Additionally, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, using tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN), has been used to synthesize a variety of new polyheterocyclic systems, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. researchgate.netnih.govbeilstein-journals.org

Cross-Coupling Reactions at the Ortho-Bromine Position

The bromine atom in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more elaborate molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the ortho position of the phenyl ring.

A typical procedure involves the reaction of this compound with a suitable boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, coupling with phenylboronic acid using a palladium catalyst can yield 1-(biphenyl-2-yl)-1H-pyrrole. gre.ac.uk The reaction conditions, including the solvent and temperature, are optimized to ensure efficient catalytic turnover and product formation. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343) | 80 | 1-(Biphenyl-2-yl)-1H-pyrrole | Up to 84 nih.gov |

| p-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 1-(4'-Methylbiphenyl-2-yl)-1H-pyrrole | 84 nih.gov |

| 2-Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 1-(2-(Naphthalen-2-yl)phenyl)-1H-pyrrole | 84 nih.gov |

| (E)-2-Phenylvinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 1-(2-((E)-Styryl)phenyl)-1H-pyrrole | 80 nih.gov |

This table presents representative data and yields may vary based on specific reaction conditions and substrate purity.

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is particularly useful for synthesizing alkynylated aromatic compounds. When applied to this compound, it provides a direct route to 1-(2-(alkynyl)phenyl)-1H-pyrroles.

For example, the reaction of this compound with phenylacetylene in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI, along with a base like triethylamine, yields 1-(2-(phenylethynyl)phenyl)-1H-pyrrole. rsc.org These resulting alkynylated products can serve as precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. acs.org

Table 2: Sonogashira Coupling of this compound Derivatives

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 70-80 | 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde | 82-95.2 rsc.org |

| 3,3-Dimethylbut-1-yne | Not specified | Not specified | Not specified | Not specified | (Z)-1-(2-Bromophenyl)-3-chloro-4,4-dimethylpent-2-en-1-one | 72 frontiersin.org |

Note: The second entry refers to a related reaction involving a bromophenyl ketone derivative, illustrating the versatility of the Sonogashira coupling.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling provides an effective method for introducing alkyl or aryl groups.

The general procedure involves the preparation of an organozinc reagent, which is then reacted with this compound in the presence of a palladium catalyst. nih.govnih.gov The development of highly active catalyst systems has enabled these couplings to proceed under mild conditions with high yields. nih.gov

Table 3: General Conditions for Negishi Cross-Coupling of Aryl Bromides

| Organozinc Reagent | Catalyst System | Solvent | Temperature |

| Arylzinc chloride | Palladacycle precatalysts | THF | 75 °C nih.gov |

| Secondary alkylzinc halide | Pd-CPhos | Toluene | Room Temperature nih.gov |

| In situ generated arylzinc | PEPPSI catalyst | THF | Room Temperature organic-chemistry.org |

This table outlines general conditions reported for Negishi couplings of aryl bromides, which are applicable to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction is a cornerstone in the synthesis of arylamines. With this compound as a substrate, this method allows for the introduction of a variety of amine functionalities at the ortho position of the phenyl ring.

The reaction typically involves heating the aryl bromide and the amine with a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govacs.org The choice of ligand is critical, with bulky electron-rich phosphines often providing the best results. The reaction tolerates a wide range of primary and secondary amines, leading to the synthesis of N-substituted 2-(1H-pyrrol-1-yl)anilines.

Table 4: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst System | Base | Solvent | Temperature (°C) |

| Primary and secondary amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110-120 nih.govresearchgate.net |

| Morpholine | Pd-NHC precatalyst | K₃PO₄ | t-AmOH | 120 acs.org |

| Diphenylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 110 researchgate.net |

This table provides general conditions for Buchwald-Hartwig amination of aryl bromides, applicable to this compound.

Negishi Coupling with Organozinc Reagents

Functionalization of the Pyrrole Ring System

In addition to the reactions at the C-Br bond, the pyrrole ring in this compound is also susceptible to chemical modification, primarily through electrophilic aromatic substitution.

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. pearson.comvaia.com The nitrogen atom's lone pair is delocalized into the ring, activating it towards electrophilic attack. pearson.com Substitution typically occurs preferentially at the C2 and C5 positions.

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comthieme-connect.de The resulting pyrrole-2-carbaldehyde is a versatile intermediate for further synthetic transformations. rsc.org Another important reaction is Friedel-Crafts acylation, which introduces an acyl group using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

Table 5: Electrophilic Aromatic Substitution on Pyrrole Derivatives

| Reaction | Reagents | Position of Substitution |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 and C5 core.ac.uk |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C2 researchgate.netresearchgate.net |

| Nitration | HNO₃, Ac₂O | C2 vaia.com |

This table outlines common electrophilic substitution reactions on the pyrrole ring.

Metallation and Subsequent Quenching Reactions

The reactivity of this compound in metallation reactions is influenced by the presence of two potential sites for metal-halogen exchange or deprotonation: the bromo-substituted phenyl ring and the pyrrole ring. The inherent reactivity of these positions can be exploited for selective functionalization.

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic rings. nih.gov In this process, a functional group on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive organolithium intermediate. nih.gov This intermediate can then be "quenched" with a variety of electrophiles to introduce a new substituent. nih.gov

In the context of this compound, the pyrrole moiety can act as a directing group. However, the presence of the bromine atom introduces a competing pathway: lithium-bromine exchange. The outcome of the reaction—ortho-metallation versus bromine exchange—is dependent on the reaction conditions, particularly the choice of organolithium reagent and the temperature.

For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would likely favor deprotonation at the C-2 position of the pyrrole ring, which is the most acidic proton on the pyrrole nucleus. Subsequent quenching with an electrophile would lead to a 2-substituted pyrrole derivative.

Conversely, using an alkyllithium reagent such as n-butyllithium (n-BuLi) can lead to lithium-bromine exchange at the C-2 position of the phenyl ring. This exchange is typically fast, even at low temperatures, and generates a 2-lithiated N-phenylpyrrole species. This intermediate can then be trapped by a suitable electrophile.

A study on the metallation of 1-aryl-2-(2'-thienyl)pyrroles demonstrated that lithiation with n-BuLi followed by quenching with dimethylformamide (DMF) resulted in formylation. core.ac.uk While this is not the exact same molecule, the reactivity principles are transferable. The metallation of thienylpyrroles was carried out with n-BuLi in dry ether at 0°C for one hour, followed by the addition of DMF and refluxing for another hour to furnish the formylated products. core.ac.uk

A general representation of the metallation and quenching process for this compound is depicted below:

Table 1: Potential Metallation and Quenching Reactions of this compound

| Reagent Sequence | Proposed Intermediate | Potential Product (after quenching with E+) |

| 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 1-(2-Lithiophenyl)-1H-pyrrole | 1-(2-E-phenyl)-1H-pyrrole |

| 1. LDA, THF, -78 °C 2. Electrophile (E+) | Lithium 1-(2-bromophenyl)-1H-pyrrol-2-ide | 1-(2-Bromophenyl)-2-E-1H-pyrrole |

This table presents potential reaction pathways based on established principles of organometallic chemistry. Specific experimental outcomes may vary based on precise reaction conditions.

Mechanistic Investigations of Key Transformations

The transformations of this compound often involve complex multi-step reaction sequences. Mechanistic studies are crucial for understanding the underlying pathways, identifying key intermediates, and optimizing reaction conditions.

A notable transformation of this compound is its visible-light-mediated annulation with arylalkynes to synthesize pyrrolo[1,2-a]quinolines. rsc.orgnih.govrsc.org Mechanistic investigations have shed light on the intricate steps involved in this photoredox-catalyzed reaction. rsc.orgnih.govrsc.org

The proposed mechanism suggests that the photocatalyst, rhodamine 6G (Rh-6G), upon excitation with blue light, is reduced by a sacrificial electron donor, N,N-diisopropylethylamine (DIPEA), to form its radical anion, Rh-6G•−. rsc.orgnih.govrsc.org This radical anion is then further excited by the 455 nm light source. rsc.orgnih.govrsc.org The excited radical anion of Rh-6G possesses a sufficiently low reduction potential to donate an electron to the aryl bromide, this compound. rsc.orgnih.gov

This single-electron transfer (SET) process generates an aryl radical. rsc.orgnih.govrsc.org This highly reactive intermediate is then trapped by an aromatic alkyne present in the reaction mixture, leading to the formation of a vinyl radical. rsc.orgnih.govrsc.org The subsequent steps involve an intramolecular cyclization of the vinyl radical onto the pyrrole ring, followed by rearomatization to yield the final pyrrolo[1,2-a]quinoline product. rsc.orgnih.govrsc.org

Table 2: Proposed Intermediates in the Photocatalytic Annulation of this compound

| Step | Intermediate Species | Description |

| 1 | Excited Rhodamine 6G (Rh-6G) | Photocatalyst activated by blue light. |

| 2 | Rhodamine 6G Radical Anion (Rh-6G•−) | Formed by reduction of Rh-6G by DIPEA. rsc.orgnih.govrsc.org |

| 3 | Excited Rh-6G•− | Further excitation of the radical anion. rsc.orgnih.govrsc.org |

| 4 | 1-(2-Radicalphenyl)-1H-pyrrole | Aryl radical formed by SET from excited Rh-6G•− to the substrate. rsc.orgnih.govrsc.org |

| 5 | Vinyl Radical | Formed by the addition of the aryl radical to an arylalkyne. rsc.orgnih.govrsc.org |

While specific kinetic studies exclusively focused on this compound are not extensively documented in the reviewed literature, general principles of reaction kinetics can be applied to its transformations. Kinetic studies are instrumental in determining the rate law of a reaction, which mathematically describes the relationship between the rate of a chemical reaction and the concentration of its reactants. doubtnut.com

For example, in the photocatalytic annulation reaction discussed above, kinetic studies could be employed to determine the reaction order with respect to each component: this compound, the arylalkyne, the photocatalyst (Rh-6G), and the sacrificial electron donor (DIPEA). Such studies would involve systematically varying the concentration of one component while keeping the others constant and measuring the initial reaction rate. doubtnut.com

The data obtained from these experiments would allow for the construction of a rate law, such as:

Rate = k [this compound]x [Arylalkyne]y [Rh-6G]z [DIPEA]a

Furthermore, reaction profiling, often conducted using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), can monitor the concentration of reactants, intermediates, and products over time. This provides valuable insights into the reaction progress and can help identify potential bottlenecks or side reactions. For multi-step reactions, model-based design of experiments (MBDoE) can be a powerful tool to efficiently identify kinetic models with minimal experimental effort. cetjournal.it

In a study on the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, kinetic studies were performed to evaluate substituent effects and determine activation parameters using the Eyring equation. nih.gov A similar approach could be applied to reactions involving this compound to gain a deeper understanding of its reactivity.

Spectroscopic and Computational Characterization of 1 2 Bromophenyl 1h Pyrrole

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to confirm the identity and purity of 1-(2-bromophenyl)-1H-pyrrole, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton signals are well-resolved, showing distinct peaks for the pyrrole (B145914) and the bromophenyl ring protons. A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits a doublet of doublets for the proton ortho to the bromine atom on the phenyl ring around δ 7.69 ppm. rsc.org The other aromatic protons of the bromophenyl group appear as a multiplet between δ 7.20 and 7.41 ppm. rsc.org The protons on the pyrrole ring typically appear as triplets, with the α-protons (adjacent to the nitrogen) at approximately δ 6.88 ppm and the β-protons at around δ 6.34 ppm. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of this compound shows distinct signals for each carbon atom. The carbon atom attached to the bromine on the phenyl ring is observed in the range of δ 120.5 ppm. vulcanchem.com The carbons of the pyrrole ring typically resonate at approximately δ 122.3 ppm for the α-carbons and δ 110.2 ppm for the β-carbons. rsc.org The remaining carbons of the phenyl ring appear in the aromatic region of the spectrum. rsc.org

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the proton and carbon signals unambiguously. COSY spectra establish the connectivity between adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which helps in confirming the spatial arrangement of the phenyl and pyrrole rings. rsc.org These 2D NMR experiments have been crucial in verifying the structure of related pyrrole derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-2, H-5 | ~6.88 (t) rsc.orgrsc.org | ~122.3 rsc.org |

| Pyrrole H-3, H-4 | ~6.34 (t) rsc.orgrsc.org | ~110.2 rsc.org |

| Bromophenyl H-6' | ~7.69 (dd) rsc.org | - |

| Bromophenyl H-3', H-4', H-5' | ~7.20-7.41 (m) rsc.org | Aromatic region |

| Bromophenyl C-Br | - | ~120.5 vulcanchem.com |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Multiplicity is indicated as t (triplet) and dd (doublet of doublets). Data is compiled from various sources and may show slight variations based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. scirp.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₈BrN), the calculated exact mass for the [M+H]⁺ ion is 221.9913, and experimental values are found to be in close agreement, such as 221.9919. rsc.org This level of accuracy is essential for confirming the chemical formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational frequencies include C-H stretching from the aromatic rings, C=C stretching within the rings, and C-N stretching of the pyrrole ring. arkat-usa.org The spectrum also shows bands corresponding to the C-Br stretching vibration. For related N-phenylpyrrole derivatives, characteristic bands for C-H stretching of the pyrrole ring are observed around 3100-3150 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. arkat-usa.org

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of N-arylpyrroles is characterized by absorption bands corresponding to π→π* transitions. For a related compound, 1-(4-bromophenyl)-1H-pyrrole, the maximum absorption (λₘₐₓ) in dichloromethane (B109758) is observed at 320 nm, which is attributed to these π→π* transitions. vulcanchem.com The presence of the bromine atom can influence the position and intensity of these absorption bands.

Photoluminescence (PL) spectroscopy is used to investigate the emission properties of a molecule after it has absorbed light. While detailed PL data for this compound is not extensively reported, studies on related compounds provide an indication of its potential optical behavior. For instance, photophysical studies of similar π-conjugated systems containing pyrrole rings have been conducted to evaluate their emission characteristics. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry and quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the molecular properties of this compound. These methods can be used to predict molecular geometry, electronic structure (including HOMO and LUMO energy levels), and spectroscopic properties. For example, DFT calculations at the B3LYP/6-31G(d) level can be used to optimize the geometry and predict electronic properties like HOMO-LUMO gaps. Such computational studies have been applied to various pyrrole derivatives to understand their reactivity, stability, and potential applications in materials science. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic characteristics of organic molecules like this compound. mdpi.comcellmolbiol.org DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G(d,p), allow for the optimization of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. cellmolbiol.orgajchem-a.combohrium.com These theoretical calculations provide a detailed three-dimensional model of the molecule's ground state. For similar N-arylpyrrole systems, DFT has been used to determine that the pyrrole ring is essentially planar, while the phenyl ring is rotated out of this plane. iucr.org

The electronic structure of this compound can also be elucidated using DFT. Analysis of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. bohrium.com The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity. ajchem-a.com Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for N-Arylpyrroles This table is illustrative and based on typical values for related structures, as specific data for this compound was not available in the search results.

| Parameter | Typical Calculated Value |

|---|---|

| C-N (Pyrrole-Phenyl) Bond Length | ~1.4 Å |

| C-Br Bond Length | ~1.9 Å |

| Pyrrole C-C Bond Lengths | 1.38 - 1.42 Å |

| Pyrrole C-N Bond Lengths | ~1.37 Å |

| Dihedral Angle (Pyrrole-Phenyl) | 45° - 70° |

Conformer Analysis and Rotational Barriers (e.g., Atropisomerism in N-Arylpyrroles)

N-arylpyrroles, including this compound, can exhibit atropisomerism, a form of stereoisomerism arising from restricted rotation around a single bond. snnu.edu.cn This phenomenon is dependent on the energy barrier to rotation around the C-N bond connecting the pyrrole and phenyl rings. The presence of substituents on the phenyl ring, particularly at the ortho position as in this compound, significantly influences this rotational barrier.

Computational methods, such as DFT, are employed to calculate the rotational barriers. nih.gov These calculations help determine whether the different conformers (atropisomers) can be isolated at room temperature. For N-arylindoles, which are structurally related to N-arylpyrroles, DFT calculations have shown that the introduction of substituents can create a sufficient rotational barrier to maintain stereochemical integrity. nih.gov The study of atropisomerism in these systems is an active area of research, with applications in asymmetric catalysis and materials science. researchgate.netsnnu.edu.cn

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts that often correlate well with experimental data. researchgate.netliverpool.ac.uk These predictions are valuable for the structural elucidation of newly synthesized compounds and for the assignment of complex NMR spectra. libretexts.org

The accuracy of predicted NMR chemical shifts has been significantly improved through the use of machine learning algorithms trained on large datasets of experimental and calculated values. nih.govresearchgate.net Such approaches can achieve high accuracy, with mean absolute errors of less than 0.10 ppm for 1H chemical shifts in some cases. nih.gov For this compound, predicting the chemical shifts of the pyrrole and phenyl protons and carbons can aid in its characterization.

Table 2: Predicted 1H NMR Chemical Shift Ranges for Protons in this compound These are general predictions based on typical chemical shift values for similar structural motifs. libretexts.orgyoutube.com

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole H-2, H-5 | ~6.8 - 7.2 |

| Pyrrole H-3, H-4 | ~6.2 - 6.5 |

| Phenyl Protons | ~7.2 - 7.8 |

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. matlantis.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and activation energies. researchgate.netnih.gov This provides a detailed, step-by-step understanding of how the reaction proceeds.

For instance, in reactions such as intramolecular cyclizations, which are relevant for derivatives of this compound, transition state analysis can reveal the key structural features that control the reaction's feasibility and stereochemical outcome. rsc.org The study of reaction mechanisms through computational methods is crucial for optimizing reaction conditions and designing new synthetic routes. mdpi.comunesp.br

Redox Potential Calculations

The redox potential of a molecule, which measures its tendency to gain or lose electrons, is a key property that can be predicted using computational methods. molssi.org By calculating the Gibbs free energy change for the reduction or oxidation half-reaction in solution, the redox potential can be determined. 3ds.comresearchgate.net This typically involves calculating the energies of the neutral molecule and its corresponding radical anion or cation.

These calculations are important for understanding the electrochemical behavior of this compound and its derivatives, which can be relevant in fields such as materials science and medicinal chemistry. For example, the dione (B5365651) functionality in related pyrrole derivatives can participate in redox reactions.

Emerging Research Directions and Potential Applications

Precursor in the Synthesis of Biologically Active Compounds

The structural framework of 1-(2-bromophenyl)-1H-pyrrole serves as a foundational element for the synthesis of a range of biologically active molecules. rsc.orgrsc.org Its derivatives have been explored for their potential in therapeutic and agrochemical applications.

Development of Novel Therapeutic Agents

The pyrrole (B145914) ring is a constituent of numerous natural products and approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The compound this compound acts as a key intermediate in the synthesis of more complex heterocyclic systems with potential therapeutic value.

For instance, it is utilized in the synthesis of pyrrolo[1,2-a]quinolines. rsc.org These fused heterocyclic systems are of significant interest as some of their derivatives have demonstrated antitumor and antimicrobial activities. rsc.org The synthesis often involves an intramolecular cyclization of the N-(2-bromophenyl)pyrrole moiety. conicet.gov.ar Research has shown that copper-catalyzed intramolecular N-arylation of N-(2-bromophenyl)-1H-pyrrole-2-carboxamide can yield pyrrolo[1,2-a]quinoxalinone derivatives. conicet.gov.ar

Furthermore, derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Novel pyrrole-based compounds have been designed as multi-target agents, showing inhibitory activity against enzymes such as monoamine oxidase B (MAO-B). mdpi.comfarmaciajournal.com

The following table summarizes some examples of biologically active compounds synthesized from pyrrole derivatives, highlighting the versatility of the pyrrole scaffold.

| Compound Class | Synthetic Application | Potential Therapeutic Area |

| Pyrrolo[1,2-a]quinolines | Synthesized via intramolecular cyclization of this compound derivatives. rsc.orgconicet.gov.ar | Antitumor, Antimicrobial. rsc.org |

| Pyrrole-based hydrazides | Developed from pyrrole precursors for multi-target drug design. mdpi.com | Alzheimer's Disease (MAO-B inhibitors). mdpi.com |

| Pyrrolo[2,3-d]pyrimidines | Synthesized from functionalized pyrroles. | Antibacterial. mdpi.com |

| 2-Cyanopyrrole derivatives | Synthesized from various aromatic precursors. frontiersin.org | Tyrosinase inhibitors. frontiersin.org |

Applications in Agrochemicals

The pyrrole scaffold is also a component in the development of new agrochemicals. lookchem.com The unique chemical properties of pyrrole derivatives can be harnessed to create effective and selective herbicides and insecticides. For example, certain polysubstituted dihydro-2-oxypyrroles have shown herbicidal properties. ui.ac.id Research into new pyrrole derivatives has yielded compounds with insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). acs.org The synthesis of these agrochemicals often involves the functionalization of a core pyrrole structure, for which this compound can serve as a starting material. lookchem.com

Integration into Advanced Materials Science

The electronic and photophysical properties of pyrrole-containing compounds make them attractive candidates for applications in materials science. rsc.org The ability to tune these properties through chemical modification of the pyrrole ring and its substituents, such as in this compound, is a key area of research.

Semiconducting and Photochromic Materials

Pyrrole derivatives are integral to the development of organic semiconductors and photochromic materials. rsc.orgrsc.org The π-conjugated system of the pyrrole ring facilitates charge transport, a crucial property for semiconductor applications. Ullazines, which can be synthesized from this compound, are noted for their applications in optoelectronics and as organic semiconductors. rsc.org Additionally, the incorporation of pyrrole moieties into larger molecular frameworks can lead to photochromic compounds, which change color upon exposure to light. google.com

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The application of pyrrole derivatives extends to organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org In OLEDs, pyrrole-based materials can function as host materials or as components of emissive layers. For DSSCs, organic dyes containing pyrrole units can act as sensitizers, absorbing light and injecting electrons into the semiconductor electrode. researchgate.net The design of these dyes often follows a donor-π-acceptor (D-π-A) structure, where the pyrrole can be part of the π-bridge or the donor moiety. researchgate.net The synthesis of ullazine-based sensitizers from 1-(2,6-dibromophenyl)-1H-pyrroles highlights the pathway from simple brominated pyrroles to functional materials for solar cells. researchgate.net

Chemosensors for Ions of Biological and Environmental Relevance

Pyrrole-containing compounds have been developed as chemosensors for the detection of various ions. rsc.org These sensors often rely on a change in their optical or electrochemical properties upon binding with a specific ion. For instance, pyrrole-coupled salicylimine-based probes have been shown to selectively detect Zn²⁺ ions through a "turn-on" fluorescence mechanism. researchgate.net Similarly, diketopyrrolopyrrole (DPP)-based sensors have been designed for the detection of fluoride (B91410) ions. labxing.com The synthesis of these chemosensors can involve the strategic placement of pyrrole units to create a specific binding pocket and signaling mechanism.

Role in Catalysis and Ligand Design

The unique structural framework of this compound, featuring a reactive bromophenyl group and an electron-rich pyrrole ring, makes it a valuable scaffold in the design of novel ligands for catalysis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the pyrrole moiety can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. taylorfrancis.com While direct applications of this compound in established chiral ligand systems are still emerging, its structural motifs are present in various catalytic systems. The core principle involves creating a chiral environment around a metal center to control the stereochemical outcome of a reaction. sigmaaldrich.com

Researchers have successfully synthesized novel chiral-bridged biphenyl (B1667301) monophosphine ligands that have demonstrated high efficiency in gold-catalyzed enantioselective cycloaddition reactions. researchgate.net These complex structures, while not directly derived from this compound, highlight the potential of integrating phenyl-heterocycle frameworks into chiral ligand design. The strategic placement of substituents on the phenyl and pyrrole rings can create a well-defined chiral pocket, crucial for inducing asymmetry.

Furthermore, the concept of using chiral counterions in conjunction with metal catalysts has gained traction as a powerful strategy for asymmetric synthesis. researchgate.net In this approach, enantioselectivity is conferred by a chiral anion associated with a cationic metal complex. researchgate.net This strategy can be combined with the use of chiral ligands to achieve even higher levels of stereocontrol. researchgate.net The derivatization of this compound could lead to the development of novel chiral ligands or precursors to chiral counterions for such applications.

The versatility of the pyrrole ring is also evident in the design of monoanionic tridentate ligands, such as bis(oxazolinyl)pyrroles. cmu.edu These ligands have shown high activity in palladium-catalyzed cross-coupling reactions. cmu.edu By introducing chirality into the oxazoline (B21484) units or by modifying the pyrrole backbone, it is conceivable to develop asymmetric versions of these catalysts derived from functionalized pyrroles.

Table 1: Examples of Asymmetric Transformations and Ligand Types

| Asymmetric Transformation | Ligand/Catalyst Type | Potential Role of this compound |

| Enantioselective Cycloaddition | Chiral-bridged biphenyl monophosphines with a gold catalyst | A precursor for synthesizing novel chiral phosphine (B1218219) ligands. |

| Asymmetric 1,4-Addition | Chiral diene ligands with a rhodium catalyst sigmaaldrich.com | The phenyl-pyrrole scaffold could be incorporated into new diene ligand designs. |

| Asymmetric Friedel–Crafts Alkylation | Chiral ligand–Lewis acid metal complexes nih.gov | The pyrrole moiety can be functionalized to create chiral N-heterocyclic carbene (NHC) or other Lewis basic ligands. |

| Asymmetric Hydrosilylation | Palladium catalyst with a chiral monophosphine ligand sigmaaldrich.com | The bromophenyl group allows for the introduction of phosphine moieties via cross-coupling. |

Future Prospects for Diversification and Functionalization

The future utility of this compound in various scientific domains hinges on the continued development of strategies for its diversification and functionalization. Both the pyrrole ring and the bromophenyl moiety offer opportunities for strategic modifications to tailor the compound's properties for specific applications.

The pyrrole ring is a versatile platform for chemical modification. ijcce.ac.ir Various synthetic strategies have been developed to introduce a wide range of substituents onto the pyrrole core, which can significantly alter its electronic and steric properties. rsc.org

One promising area is the synthesis of polyfunctionalized pyrroles. ijcce.ac.ir For instance, the introduction of cyano groups can lead to derivatives with potential applications as tyrosinase inhibitors. frontiersin.org Further modifications of these cyanopyrroles can enhance their biological activity. frontiersin.org The development of multicomponent reactions provides an efficient means to construct highly substituted pyrroles from simple starting materials. thieme-connect.de

The synthesis of pyrrolo[1,2-a]quinolines and ullazines through intramolecular cyclization of N-arylpyrroles highlights another avenue for diversification. researchgate.net These fused heterocyclic systems often exhibit interesting photophysical properties. Strategic modifications to the starting this compound could allow for the synthesis of novel and functionally diverse fused systems.

The bromine atom on the phenyl ring serves as a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, leading to the creation of multifunctional compounds.

For example, the bromine atom can be substituted with other aryl groups through Suzuki coupling, leading to the formation of biaryl structures. This approach has been used to synthesize 1,4-bis(2-bromophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole, a component of more complex conjugated systems. acs.org Similarly, the bromine can be replaced with nitrogen-containing heterocycles, phosphines, or other functionalities to create novel ligands for catalysis or materials with specific electronic properties.

The intramolecular radical substitution in compounds like 1-(2-bromophenyl)-5-(butylsulfanyl)pyrrolidin-2-one to form pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles demonstrates the potential for using the bromophenyl group in intramolecular cyclization reactions to build complex heterocyclic scaffolds. beilstein-journals.org This strategy opens up possibilities for creating novel ring systems with potential biological or material applications.

Furthermore, derivatization of the bromophenyl moiety can be used to tune the properties of the entire molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrrole ring and influence its reactivity and coordination behavior.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-bromophenyl)-1H-pyrrole, and how can reaction conditions be optimized for yield?

The Clausson-Kaas pyrrole synthesis is a classical method for preparing aryl-substituted pyrroles. For this compound, the reaction typically involves a brominated aniline derivative reacting with a diketone or equivalent under acidic conditions. Optimization includes controlling temperature (reflux in THF or DMF), stoichiometry of reagents, and catalyst selection (e.g., acetic acid or p-toluenesulfonic acid). TLC monitoring and column chromatography purification are critical for isolating the product. Yields can reach 60–75% under optimized conditions .

Q. How is 1H NMR spectroscopy used to confirm the structure of this compound?

Key NMR signals for this compound include:

- Pyrrole protons : Distinct splitting patterns (e.g., δ 6.2–6.4 ppm, multiplet for β-pyrrole protons) .

- Aromatic protons : Coupling constants (e.g., δ 7.2–7.6 ppm, doublets for bromophenyl substituents) .

- Substituent effects : Downfield shifts due to bromine’s electron-withdrawing nature. Cross-validation with 13C NMR (e.g., C-Br at ~125 ppm) and mass spectrometry (M+ at m/z 237/239 for Br isotopes) ensures structural accuracy .

Q. What are the stability considerations for handling this compound in laboratory settings?

2-Bromopyrroles are prone to decomposition under light, heat, or acidic/basic conditions. Storage in amber vials at –20°C under inert gas (N2/Ar) is recommended. Instability arises from the lability of the C-Br bond, which can undergo hydrolysis or displacement reactions. Degradation products (e.g., pyrrole-2-carboxylic acid derivatives) should be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions of this compound?

The bromine atom directs electrophiles to the α-position of the pyrrole ring due to its electron-withdrawing meta-directing effect. For example, formylation with Vilsmeier-Haack reagent yields 5-bromo-1-(2-bromophenyl)-1H-pyrrole-2-carbaldehyde. Competing pathways, such as bromine displacement, may occur under strong electrophilic conditions (e.g., nitration), necessitating careful control of reaction time and temperature .

Q. What intramolecular cyclization strategies are applicable to this compound for synthesizing polycyclic heteroaromatics?

Copper-catalyzed intramolecular Ullmann or Buchwald-Hartwig couplings enable cyclization to pyrrolo[1,2-a]quinoxalinones. For example, reacting this compound-2-carboxylate with NaH and CuI/L-proline in DMF at 140°C forms fused quinoxalinone derivatives. Reaction progress is monitored via GC-MS, with yields up to 85% .

Q. How can this compound be functionalized for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromophenyl group participates in palladium-catalyzed cross-couplings. For example:

- Suzuki coupling : React with aryl boronic acids (Pd(PPh3)4, Na2CO3, toluene/EtOH) to install biaryl motifs.

- Buchwald-Hartwig amination : Introduce amines using Xantphos/Pd(dba)2.

Optimization requires inert conditions, precise catalyst loading (1–5 mol%), and microwave-assisted heating for accelerated kinetics. Post-functionalization purity is confirmed via HPLC and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.